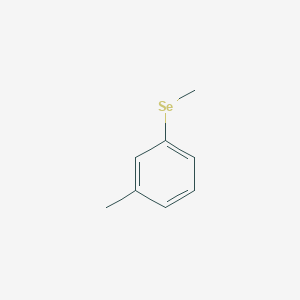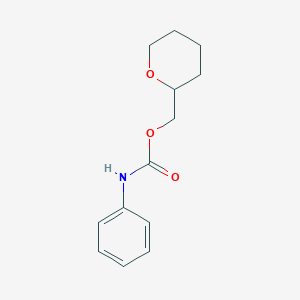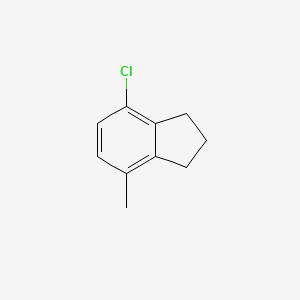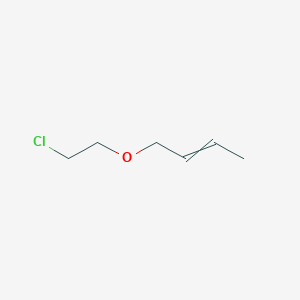
Bis(trifluoromethyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trifluoromethyl) ether is a chemical compound characterized by the presence of two trifluoromethyl groups attached to an oxygen atom. This compound is notable for its unique properties, including high lipophilicity and significant electron-withdrawing effects, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoromethyl) ether typically involves the reaction of trifluoromethyl iodide with silver oxide. This reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound can be produced using a similar approach but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Bis(trifluoromethyl) ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into simpler fluorinated compounds.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves strong oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Reagents like sodium hydride and various halides are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
Bis(trifluoromethyl) ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: this compound is explored for its potential in drug development due to its stability and bioactivity.
Industry: It is employed in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of bis(trifluoromethyl) ether involves its ability to act as a strong electron-withdrawing group. This property allows it to stabilize reactive intermediates in chemical reactions, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Trifluoromethyl ether: Similar in structure but with only one trifluoromethyl group.
Bis(2,2,2-trifluoroethyl) ether: Another fluorinated ether with different substituents.
Uniqueness: Bis(trifluoromethyl) ether is unique due to the presence of two trifluoromethyl groups, which confer enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and high lipophilicity .
Properties
CAS No. |
1479-49-8 |
|---|---|
Molecular Formula |
C2F6O |
Molecular Weight |
154.01 g/mol |
IUPAC Name |
trifluoro(trifluoromethoxy)methane |
InChI |
InChI=1S/C2F6O/c3-1(4,5)9-2(6,7)8 |
InChI Key |
WZEOZJQLTRFNCU-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(F)(F)F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


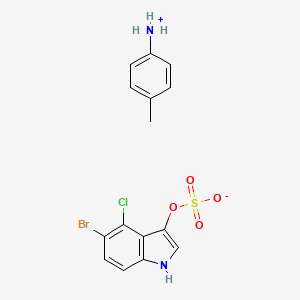
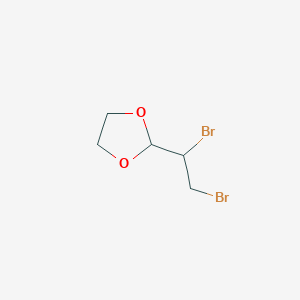
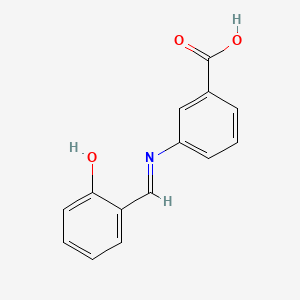
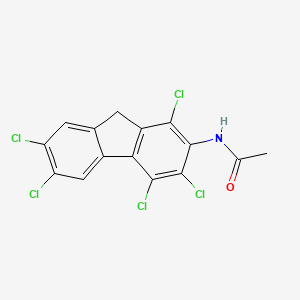
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)


